2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide
Overview
Description
2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple methoxy groups and a hydrazinyl linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide typically involves the condensation of 2,5-dimethoxybenzaldehyde with hydrazine derivatives, followed by acylation with 2,4-dimethoxyphenyl acetic acid. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The hydrazinyl linkage can be reduced to form hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzylidene hydrazones.
Scientific Research Applications
2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl linkage allows it to form stable complexes with metal ions, which can modulate enzymatic activities and cellular processes. Additionally, the methoxy groups contribute to its lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
2,4-dimethoxyphenyl acetic acid: Another precursor used in the synthesis.
Hydrazine derivatives: Compounds with similar hydrazinyl linkages.
Uniqueness
2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide is unique due to its combination of multiple methoxy groups and a hydrazinyl linkage, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6/c1-25-13-6-8-16(27-3)12(9-13)11-20-22-19(24)18(23)21-15-7-5-14(26-2)10-17(15)28-4/h5-11H,1-4H3,(H,21,23)(H,22,24)/b20-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAUPHQERVBXCQ-RGVLZGJSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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